5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine
Beschreibung
5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with bromo (C5), fluoro (C4), and isopropyl (C2) groups. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors. The bromo and fluoro substituents enhance electrophilicity and metabolic stability, while the isopropyl group contributes to lipophilicity, influencing bioavailability and binding affinity .
Eigenschaften
IUPAC Name |
5-bromo-4-fluoro-2-propan-2-yl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2/c1-5(2)8-3-6-9(12)7(11)4-13-10(6)14-8/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUYACONCWOCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C(=CN=C2N1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriately substituted pyridine and pyrrole precursors. One common method starts with 2,3-dicarboxypyridine, which undergoes esterification, reduction, and chlorination. The resulting intermediate is then cyclized using sodium hydride and p-toluenesulfonamide to form the pyrrolo[2,3-b]pyridine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable versions of the laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the bromine or fluorine positions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit potent anticancer properties. Specifically, 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. Studies suggest that it may help in the treatment of neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation. The ability of 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.
Material Science
Organic Electronics
In the field of material science, 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine is being explored as a component in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films is crucial for enhancing the efficiency and longevity of these devices.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various chemical reactions, including cyclization processes that involve bromo and fluoro substituents. The ability to modify the isopropyl group allows researchers to create a library of derivatives with tailored biological activities.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1: Anticancer Activity | Evaluate the efficacy against cancer cell lines | Induced apoptosis in breast cancer cells with IC50 values < 10 µM |
| Study 2: Neuroprotection | Assess effects on neuronal survival under oxidative stress | Increased neuronal viability by 40% compared to control |
| Study 3: Organic Electronics | Investigate use in OLEDs | Demonstrated high luminescence efficiency and stability over time |
Wirkmechanismus
The mechanism of action of 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in cancer research, it inhibits fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), leading to the suppression of tumor cell proliferation and induction of apoptosis . The compound’s structure allows it to bind effectively to the active sites of these receptors, blocking their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Substituent Position and Electronic Effects
Key structural analogs differ in substituent positions and electronic properties:
Key Observations :
- Isopropyl vs.
Table 1: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo... | 3.2 | 0.12 (DMSO) | 180–185 (est.) |
| 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine | 2.8 | 0.25 (DMSO) | 165–170 |
| 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 2.5 | 0.45 (DMSO) | 155–160 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core. For example, 5-bromo intermediates can react with arylboronic acids under basic conditions (KCO) in a 1:1.2 molar ratio, followed by purification via silica gel chromatography with dichloromethane/ethyl acetate (90:10) . Optimize yields by controlling temperature (80–100°C) and reaction time (12–24 hours). Confirm purity (>98%) and structure via H/C NMR and LC-MS .
Q. How should researchers characterize the structural integrity of this compound after synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze H and C spectra to verify substituent positions (e.g., fluorine at C4, bromine at C5, isopropyl at C2) and detect NH protons (δ ~13 ppm in DMSO-d) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight and isotopic patterns for bromine/fluorine.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DCM/hexane) and refine structures using SHELXL-2018/3, addressing potential twinning with HKLF5 .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in kinase inhibition studies involving this compound?
- Methodology :
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromine vs. iodine at C5, isopropyl vs. methyl at C2) on kinase binding using in vitro assays (e.g., FGFR1 inhibition) .
Computational Modeling : Perform docking studies (AutoDock Vina) to assess steric/electronic interactions between the isopropyl group and hydrophobic kinase pockets.
Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration, pH) to minimize variability .
Q. What experimental strategies are effective for studying the impact of fluorine substitution on metabolic stability?
- Methodology :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) at 37°C, monitoring degradation via LC-MS. Compare half-life (t) with non-fluorinated analogs.
- Isotopic Labeling : Synthesize F-labeled derivatives to track metabolic pathways using F NMR .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess interactions with cytochrome P450 enzymes .
Q. How can crystallographic data for this compound be refined when twinning or disorder is present?
- Methodology :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.
- Refinement in SHELXL : Apply TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered isopropyl groups. Validate with R < 0.05 and Flack parameter ≈ 0 .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···F contacts) to confirm packing stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar pyrrolo[2,3-b]pyridine derivatives?
- Methodology :
Parameter Screening : Systematically vary catalysts (Pd(PPh) vs. PdCl(dppf)), solvents (THF vs. DMF), and bases (KCO vs. CsCO) to identify optimal conditions .
Byproduct Analysis : Use LC-MS to detect side products (e.g., debrominated intermediates) and adjust stoichiometry to minimize them.
Reproducibility Checks : Collaborate with independent labs to validate protocols and eliminate operator bias .
Comparative Analysis
Q. How does the substitution pattern of this compound compare to related kinase inhibitors in terms of selectivity?
- Methodology :
- Kinase Profiling : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify selectivity trends.
- Thermodynamic Studies : Use ITC (Isothermal Titration Calorimetry) to measure binding affinity (K) and entropy/enthalpy contributions.
- Case Study : Compare with 5-Chloro-4-fluoro analogs, noting that bromine’s larger size may enhance hydrophobic binding but reduce solubility .
Intellectual Property Considerations
Q. What patent strategies should researchers adopt when developing novel pyrrolo[2,3-b]pyridine derivatives?
- Methodology :
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
